Home > Products > Screening Compounds P79649 > 2-Hydroxyerlotinib
2-Hydroxyerlotinib -

2-Hydroxyerlotinib

Catalog Number: EVT-15425897
CAS Number:
Molecular Formula: C22H23N3O5
Molecular Weight: 409.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

2-Hydroxyerlotinib is classified as a small molecule and falls under the category of antineoplastic agents. It is derived from erlotinib, which is marketed under the brand name Tarceva. Erlotinib itself has been extensively studied and approved by regulatory agencies for clinical use against various cancers, making 2-hydroxyerlotinib a subject of interest for further research in oncology.

Synthesis Analysis

The synthesis of 2-hydroxyerlotinib can be approached through various methods, often involving modifications to the existing synthetic pathways of erlotinib. One common method includes:

  1. Starting Material: Begin with erlotinib or its derivatives.
  2. Hydroxylation Reaction: Utilize reagents such as sodium borohydride or lithium aluminum hydride in an appropriate solvent to introduce the hydroxyl group at the 2-position of the aromatic ring.
  3. Purification: The product can be purified using techniques like recrystallization or chromatography.

Technical details include controlling reaction conditions such as temperature and pH to favor hydroxylation without affecting other functional groups present in the compound.

Molecular Structure Analysis

The molecular structure of 2-hydroxyerlotinib can be described as follows:

  • Chemical Formula: C22H24N3O4
  • Molecular Weight: Approximately 396.44 g/mol
  • Structural Features:
    • A quinazoline core similar to that of erlotinib.
    • A hydroxyl group (-OH) at the 2-position on one of the aromatic rings.

The presence of the hydroxyl group may influence the compound’s solubility, stability, and interaction with biological targets.

Chemical Reactions Analysis

2-Hydroxyerlotinib can undergo various chemical reactions typical for compounds with hydroxyl groups:

  1. Esterification: Reacting with carboxylic acids to form esters.
  2. Oxidation: The hydroxyl group can be oxidized to form carbonyl compounds.
  3. Substitution Reactions: The hydroxyl group can serve as a nucleophile in substitution reactions with alkyl halides.

These reactions are significant for modifying the compound to enhance its therapeutic properties or to create new derivatives for further study.

Mechanism of Action

The mechanism of action for 2-hydroxyerlotinib is expected to be similar to that of erlotinib, focusing on its role as an EGFR inhibitor:

  • Target Interaction: 2-Hydroxyerlotinib binds reversibly to the ATP-binding site of the EGFR tyrosine kinase domain.
  • Inhibition of Phosphorylation: By blocking ATP binding, it inhibits the phosphorylation of tyrosine residues on EGFR, which is crucial for downstream signaling pathways involved in cell proliferation and survival.
  • Impact on Tumor Growth: This inhibition leads to reduced tumor growth and proliferation in cancers that express EGFR.
Physical and Chemical Properties Analysis

The physical and chemical properties of 2-hydroxyerlotinib include:

  • Melting Point: Typically ranges between 220°C and 225°C.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and slightly soluble in water.
  • pKa Value: The pKa value indicates its acidic or basic nature; this influences its solubility and bioavailability.

These properties are essential for understanding how the compound behaves in biological systems and its potential formulation into therapeutic agents.

Applications

2-Hydroxyerlotinib has potential applications primarily in scientific research related to cancer treatment:

  • Cancer Research: Investigating its efficacy against various cancer cell lines expressing mutated forms of EGFR.
  • Drug Development: Exploring modifications that could enhance selectivity or reduce side effects compared to erlotinib.
  • Combination Therapies: Assessing its effectiveness when used in conjunction with other chemotherapeutic agents or targeted therapies.
Synthetic Pathways and Derivative Design of 2-Hydroxyerlotinib

Biocatalytic Hydroxylation Strategies for Erlotinib Functionalization

Biocatalytic hydroxylation represents a paradigm shift in erlotinib functionalization, enabling precise C–H activation at the C2 position to yield 2-hydroxyerlotinib. Cytochrome P450 enzymes (e.g., CYP3A4) naturally mediate this transformation in vivo, converting erlotinib into its active metabolite through stereoselective oxidation [3] [9]. In vitro applications leverage engineered P450 variants (e.g., PikC D50N) to enhance reaction efficiency and selectivity. Directed evolution optimizes these biocatalysts for improved substrate binding and turnover, with mutations at residues F87A/A328V in P450 BM3 significantly increasing hydroxylation regioselectivity (>93%) and yield (up to 92%) [3] [9]. Flavin-dependent monooxygenases (FMOs) offer complementary regioselectivity, particularly for electron-deficient quinazoline cores, though their application requires careful oxygen tension control to prevent oxidative degradation [3].

Table 1: Biocatalytic Systems for Erlotinib Hydroxylation

Enzyme ClassExample EnzymesReaction ConditionsRegioselectivityYield
Cytochrome P450CYP3A4, P450 BM3 mutants30°C, NADPH cofactor, pH 7.4C2 > C660–92%
Flavin-Dependent MonooxygenaseFMO3, FMO537°C, O₂, NADPHC2/C8 mixture45–65%
Unspecific PeroxygenaserAaeUPO25°C, H₂O₂, pH 3–7C2 selective50–75%

Chemoenzymatic Approaches to Position-Selective Hydroxylation

Chemoenzymatic methodologies integrate synthetic directing groups with enzymatic catalysis to override inherent substrate biases. Computational modeling guides the design of salt-bridge-anchoring moieties (e.g., desosamine mimics) that position erlotinib’s C2 site proximal to the heme iron of P450 enzymes [9]. Molecular dynamics simulations reveal that substrates like (−)-26 (menthol-linked desosamine) maintain persistent contacts (79% frequency) with residue E94 of PikC, enabling methylene C–H hydroxylation with >95% regioselectivity [9]. Hybrid cascades further streamline synthesis: laccase/TEMPO-mediated oxidation generates reactive aldehyde intermediates from benzyl alcohols, which undergo enzymatic Pictet–Spengler reactions to yield hydroxy-functionalized quinazoline precursors [4]. This approach reduces step counts by 40% compared to traditional routes while achieving enantiomeric excesses >99% [4].

Table 2: Directing Groups for Chemoenzymatic C2-Hydroxylation

Directing GroupEnzyme SystemDistance to Heme (Å)Simulated PersistenceExperimental Yield
Desosamine analogPikC D50N4.2 ± 0.379%88%
2-Carbon alkyl aminePikC WT6.8 ± 1.158%32%
BenzylaminePikC D50N5.1 ± 0.775%91%

Solid-Phase Synthesis of 2-Hydroxyerlotinib Analogues

Solid-phase synthesis enables rapid diversification of 2-hydroxyerlotinib scaffolds through resin-bound intermediates. Wang resin-functionalized 2-hydroxyacetophenones serve as anchors for aldol condensations with substituted benzaldehydes, generating chalcone-like intermediates [5]. Subsequent cyclization with guanidine nitrate yields 2-hydroxyquinazoline cores under microwave irradiation (120°C, 20 min). On-resin functionalization at the N3 position uses activated esters of amino acids (e.g., glycine, lysine), improving water solubility by 3–5-fold [5]. Cleavage cocktails (TFA:DCM, 95:5) liberate products with purities >85% after HPLC. This platform generates libraries of 30+ analogues in <72 hours, including fluorinated and methoxylated derivatives that modulate EGFR binding kinetics [5] [10].

Table 3: Solid-Phase Synthesis Parameters for Erlotinib Analogues

Resin TypeLinker ChemistryCondensation CatalystCyclization MethodCleavage Efficiency
Wang resinCarboxylate esterPiperidine/EtOHGuanidine, Δ92–95%
Rink amide MBHAAmideK₂CO₃/DMFNH₄OAc, MW85–90%
Tentagel thiolDisulfideNaOH/MeOHNaN₃, CuI78–82%

Post-Synthetic Modification Techniques for Enhanced Bioavailability

Post-functionalization addresses the poor aqueous solubility (logP = 2.8) of 2-hydroxyerlotinib through targeted molecular interventions. Nanomorph technology reduces particle size to 100–300 nm via high-pressure homogenization, increasing surface area and dissolution velocity by 8-fold [6]. Phosphate prodrugs generated by phosphorylating the C2-hydroxy group exhibit 90% conversion to parent drug in hepatic microsomes, enhancing AUC by 2.3-fold in vivo [6]. Solid dispersions with solubilizing polymers (e.g., HPMCAS, PVP-VA) use solvent evaporation to generate amorphous composites, improving solubility to 15 mg/mL vs. 0.4 mg/mL for crystalline forms [6] [7]. These formulations maintain stability >24 months under accelerated conditions (40°C/75% RH), making them viable for oral delivery [6].

Table 4: Bioavailability-Enhancing Formulations of 2-Hydroxyerlotinib

TechniqueKey ExcipientsSolubility EnhancementDissolution RateStability
Amorphous solid dispersionHPMCAS, PVP-VA37.5-fold95% in 60 min>24 months
Nanocrystal suspensionPoloxamer 407, HPC8.2-fold80% in 30 min18 months
Phosphonate prodrugDiethylphosphatepH-dependentN/AEnzymatic release

Properties

Product Name

2-Hydroxyerlotinib

IUPAC Name

4-(3-ethynylanilino)-6,7-bis(2-methoxyethoxy)-1H-quinazolin-2-one

Molecular Formula

C22H23N3O5

Molecular Weight

409.4 g/mol

InChI

InChI=1S/C22H23N3O5/c1-4-15-6-5-7-16(12-15)23-21-17-13-19(29-10-8-27-2)20(30-11-9-28-3)14-18(17)24-22(26)25-21/h1,5-7,12-14H,8-11H2,2-3H3,(H2,23,24,25,26)

InChI Key

SPIIJDKCIZIHNE-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(C=C2C(=C1)C(=NC(=O)N2)NC3=CC=CC(=C3)C#C)OCCOC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.